molecular formula C25H27NO B3043447 (S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol CAS No. 869495-24-9

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol

Cat. No.: B3043447
CAS No.: 869495-24-9
M. Wt: 357.5 g/mol
InChI Key: BCFJVZGZDXPFBN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol is a chiral compound that features a piperidine ring and a triphenylethanol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediate, 1,1,2-triphenylethanol.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of 1,1,2-triphenylethanol with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

    Oxidation: 1,1,2-Triphenyl-2-(piperidin-1-yl)ethanone.

    Reduction: 1,1,2-Triphenyl-2-(piperidin-1-yl)ethane.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol: The racemic mixture of the compound.

    1,1,2-Triphenyl-2-(morpholin-1-yl)ethanol: A similar compound with a morpholine ring instead of a piperidine ring.

    1,1,2-Triphenyl-2-(pyrrolidin-1-yl)ethanol: A similar compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol is unique due to its chiral nature and the presence of the piperidine ring. The (S)-enantiomer may exhibit different biological activities compared to the racemic mixture or other similar compounds. The specific configuration can influence its binding affinity to receptors and enzymes, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(2S)-1,1,2-triphenyl-2-piperidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO/c27-25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24(21-13-5-1-6-14-21)26-19-11-4-12-20-26/h1-3,5-10,13-18,24,27H,4,11-12,19-20H2/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFJVZGZDXPFBN-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869495-24-9
Record name 869495-24-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol
Reactant of Route 3
Reactant of Route 3
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol
Reactant of Route 5
Reactant of Route 5
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol
Reactant of Route 6
Reactant of Route 6
(S)-1,1,2-Triphenyl-2-(piperidin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.